Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound with the molecular formula C12H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural similarity to natural alkaloids suggests it may interact with microbial enzymes or membranes, disrupting their function.
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation in preclinical models. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNFα.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound interacts with specific enzymes involved in cellular signaling pathways. For example, it may inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells.
- Reactive Oxygen Species (ROS) Production : It has been reported to induce oxidative stress in cancer cells by increasing ROS levels. This mechanism can lead to mitochondrial dysfunction and ultimately trigger apoptosis in malignant cells.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of this compound compared to related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antimicrobial | Inhibition of topoisomerase II; Induction of ROS |
7-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid | Anticancer | Apoptosis induction; Cell cycle arrest |
Tetrahydroisoquinoline Derivatives | Antimicrobial | Membrane disruption; Enzyme inhibition |
Case Studies
- Anticancer Efficacy : In a study involving A2780 ovarian cancer cells, this compound demonstrated significant antiproliferative effects with an IC50 value indicating potent activity against this cell line .
- Inflammation Model : In animal models of sustained inflammation and chronic neuropathic pain, derivatives of tetrahydroquinolines were shown to reduce hyperalgesia and inflammation markers significantly .
- Microbial Inhibition : Preliminary tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited considerable antimicrobial activity comparable to standard antibiotics.
Properties
IUPAC Name |
methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQVNDCOKDIINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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